REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](O)=[O:13])=[CH:4][CH:3]=1.B.C1COCC1>O1CCCC1>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][OH:13])=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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7 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
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55.7 mL
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Type
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reactant
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Smiles
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B.C1CCOC1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of hydrogen chloride
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Type
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ADDITION
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Details
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The resulting solution was diluted with 200 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 3×100 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
WASH
|
Details
|
The resulting residue was washed with 30 mL of n-hexane
|
Type
|
CUSTOM
|
Details
|
This resulted in 6.3 g (95%) of (4-bromonaphthalen-1-yl)methanol as a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |